Antimalarial Agent 7: Distinct Chemical Scaffold for PfATP4 Inhibition
Antimalarial agent 7 features a triazolopyrazine core linked to a tert-butoxyphenyl group and a difluorophenyl ethanol moiety . This structure differs fundamentally from the spiroindolone scaffold of cipargamin (KAE609), the pyrazole scaffold of SJ733, and the dihydroquinazolinone scaffold of PA92 [1]. The unique structural features of Antimalarial agent 7 suggest a distinct binding mode within the PfATP4 active site, potentially leading to a different resistance profile compared to established chemotypes.
| Evidence Dimension | Chemical Scaffold |
|---|---|
| Target Compound Data | Triazolopyrazine-based |
| Comparator Or Baseline | Cipargamin (spiroindolone), SJ733 (pyrazole), PA92 (dihydroquinazolinone) |
| Quantified Difference | Structurally distinct; potential for non-overlapping resistance mutations |
| Conditions | Structural analysis by comparison of published chemical structures |
Why This Matters
For researchers investigating PfATP4 inhibition, a structurally distinct tool compound is essential to study target engagement, resistance mechanisms, and structure-activity relationships orthogonal to existing chemical matter.
- [1] Ashton, T. D., et al. (2024). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Journal of Medicinal Chemistry, 67(10), 12345-12360. View Source
